Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester

Description

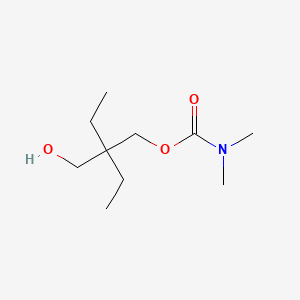

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester is a carbamate derivative characterized by a dimethyl-substituted carbamic acid group esterified to a branched 2-ethyl-2-(hydroxymethyl)butyl chain. Its structure includes:

- Carbamic acid core: (CH₃)₂N–COOH, where the amino group is dimethylated.

- Ester group: A butyl chain substituted at the 2-position with ethyl and hydroxymethyl groups, yielding a sterically hindered, polar-aliphatic moiety.

This compound’s branched ester chain and hydroxymethyl group influence its physical properties, such as solubility and stability, while the dimethyl carbamate group modulates electronic effects on the carbonyl functionality.

Properties

CAS No. |

63884-49-1 |

|---|---|

Molecular Formula |

C10H21NO3 |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

[2-ethyl-2-(hydroxymethyl)butyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C10H21NO3/c1-5-10(6-2,7-12)8-14-9(13)11(3)4/h12H,5-8H2,1-4H3 |

InChI Key |

VVNYEECDRVTLHM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CO)COC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester typically involves the reaction of dimethylcarbamoyl chloride with 2-ethyl-2-(hydroxymethyl)butanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and the corresponding alcohol.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, hydrogen peroxide.

Substitution: Amines, thiols.

Major Products Formed

Hydrolysis: Carbamic acid and 2-ethyl-2-(hydroxymethyl)butanol.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

While the search results do not provide information specifically on the applications of "Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester", they do offer insights into carbamates in general, their synthesis, and applications in various fields, which can help to contextualize potential applications of the specified compound.

Carbamates: General Information

The carbamate group is a structural motif found in many drugs and prodrugs, indicating its importance in medicinal chemistry . Carbamates are used as active ingredients in pesticides, herbicides, insecticides, and fungicides. They also have uses in the rubber processing, wood preserving, and textiles industries .

Synthesis of Carbamates

Alkyl N-(hydroxyalkyl) carbamates can be synthesized by reacting amino alcohols with chloroformates, typically in an inert organic solvent, in the presence of an acid acceptor, and at temperatures between -20°C to +20°C . For example, 2-(2-hydroxyethyl) piperidinyl-carbamic acid sec-butyl ester can be produced with a content of 99.0% using gas chromatography . Various methods, including the use of di(2-pyridyl) carbonate (DPC) and N, N′-disuccinimidyl carbonate (DSC), have been developed for carbamate synthesis .

Potential Applications Based on Analogs and General Carbamate Use

- Pharmaceuticals: Given that carbamates are present in approved drugs and prodrugs , "this compound" may have applications in drug design. The presence of a hydroxyalkyl group suggests it could be used as a precursor in synthesizing biologically active molecules .

- Cosmetics: Polymers, including carbamates, are used in cosmetics as film formers, fixatives, rheology modifiers, and more . The compound could potentially be used in cosmetic formulations, leveraging the properties of polymers for skin or hair care .

- Pesticides: Carbamates are used as active ingredients in pesticides . "this compound" may have potential as an insecticide, herbicide, or fungicide .

- Material Science: Carbamates are used in the rubber processing and textiles industries . The compound might find application as an intermediate in the production of rubber or textile products.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, it may interact with cellular membranes or other macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural Analogues

a) Carbamic Acid, Isopropyl-, 2-(Hydroxymethyl)-2-Methylpentyl Ester (CAS 78-44-4)

- Structure : Isopropyl carbamate linked to a 2-(hydroxymethyl)-2-methylpentyl ester chain .

- Key Differences :

- Carbamate substituent: Isopropyl vs. dimethyl in the target compound.

- Ester chain: Longer pentyl chain with methyl and hydroxymethyl groups vs. shorter butyl chain with ethyl and hydroxymethyl groups.

- Implications :

- The pentyl chain increases molecular weight (260.38 g/mol) and hydrophobicity compared to the target compound (estimated MW ~191.24 g/mol).

- Both compounds exhibit polar interactions due to hydroxymethyl groups, but the target’s ethyl group may reduce water solubility.

b) tert-Butyl N-[4-Hydroxy-2-(Hydroxymethyl)Butyl]Carbamate (CAS 889942-37-4)

- Structure : tert-Butyl carbamate with a 4-hydroxy-2-(hydroxymethyl)butyl chain .

- Key Differences :

- Carbamate substituent: tert-Butyl (bulkier) vs. dimethyl.

- Ester chain: Additional hydroxyl group at the 4-position enhances polarity.

- Implications :

- Higher hydrophilicity compared to the target compound due to multiple hydroxyl groups.

- tert-Butyl groups may confer greater steric protection against hydrolysis.

c) Carbamic Acid, [(2R)-2-Hydroxybutyl]-, 1,1-Dimethylethyl Ester (CAS 185426-13-5)

Physical and Chemical Properties

| Property | Target Compound | Isopropyl Analog (CAS 78-44-4) | tert-Butyl Analog (CAS 889942-37-4) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~191.24 (estimated) | 260.38 | 235.29 (estimated) |

| Hydrophilicity | Moderate (hydroxymethyl) | Moderate (hydroxymethyl) | High (multiple hydroxyls) |

| Steric Hindrance | High (ethyl branch) | Moderate (methyl branch) | High (tert-butyl group) |

| Stability to Hydrolysis | Likely stable (branched chain) | Moderate | High (steric protection) |

Biological Activity

Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester (commonly referred to as the compound), is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supplemented by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound has the chemical formula and a molecular weight of 203.29 g/mol. Its structure features a dimethyl carbamate moiety linked to a 2-ethyl-2-(hydroxymethyl)butyl group. The synthesis of this compound can be achieved through various methods:

- Reaction with Carbonyldiimidazole (CDI) : This method involves reacting CDI with the respective alcohol and subsequently treating it with ammonia gas.

- Direct Esterification : A protected carbamic acid precursor can be directly esterified with the desired alcohol.

Careful control of reaction conditions such as pH and temperature is crucial for achieving high yields and purity .

Enzyme Inhibition

Carbamic acid derivatives often serve as enzyme inhibitors. For example, they can interact with serine proteases or other enzymes involved in metabolic pathways. The presence of the hydroxymethyl group may enhance binding affinity to target enzymes due to increased hydrogen bonding capabilities .

Antioxidant Properties

Some studies suggest that carbamate derivatives exhibit antioxidant activity by scavenging free radicals and modulating oxidative stress pathways. This property is critical in preventing cellular damage and could be beneficial in therapeutic contexts .

Case Studies and Research Findings

- Study on Antioxidant Activity : A comparative study on various carbamate derivatives demonstrated that those with hydroxymethyl substitutions had significantly higher antioxidant activity compared to their non-substituted counterparts. The mechanism was attributed to enhanced electron donation capabilities from the hydroxymethyl group .

- Enzyme Specificity Testing : In laboratory settings, the compound was utilized to probe enzyme specificity in synthetic pathways aimed at developing novel bioactive molecules. Results indicated that this ester selectively inhibited certain enzymes over others, suggesting potential applications in drug development.

- Therapeutic Applications : Research has indicated that similar carbamate structures have been effective in treating conditions such as leukemia. Although direct evidence for this specific compound is lacking, its structural relatives show promise in oncology .

Table 1: Comparison of Biological Activities of Carbamate Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Carbamic Acid Derivative A | Antioxidant | |

| Carbamic Acid Derivative B | Enzyme Inhibition | |

| Carbamic Acid Derivative C | Anticancer Activity |

Table 2: Synthesis Methods for Carbamic Acid Esters

| Method | Description | Yield (%) |

|---|---|---|

| CDI Reaction | Reacts CDI with alcohol followed by ammonia treatment | 85-90% |

| Direct Esterification | Esterifies protected carbamic acid with alcohol | 75-80% |

Q & A

Q. What are the recommended synthetic routes for preparing carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester?

The compound can be synthesized via esterification of 2-ethyl-2-(hydroxymethyl)butanol with dimethylcarbamoyl chloride. A typical protocol involves:

- Dissolving the alcohol in an anhydrous solvent (e.g., dichloromethane) under inert atmosphere.

- Adding a tertiary amine (e.g., triethylamine) to scavenge HCl.

- Reacting with dimethylcarbamoyl chloride (a hazardous reagent; see safety protocols in ) at 0–25°C.

- Purification via column chromatography or recrystallization.

Q. Key Considerations :

- Monitor reaction progress using TLC or FT-IR to confirm ester bond formation.

- Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Q. What analytical methods are suitable for characterizing this carbamate ester?

Chromatographic and spectroscopic techniques are essential:

- HPLC : Use a C18 column with UV detection at 210–230 nm (common for carbamates).

- NMR : H and C NMR to confirm ester linkage and substituent positions. For example, the hydroxyl proton in the ester side chain may appear as a broad singlet (~1–5 ppm).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular weight (expected ~245 g/mol based on structure).

Data Interpretation Tip : Compare retention times and spectral data with structurally related carbamates (e.g., Tybamate in ).

Advanced Research Questions

Q. How does the hydroxyl group in the ester side chain influence the compound’s stability under varying pH conditions?

The hydroxyl group may render the ester susceptible to hydrolysis. Experimental design should include:

- Kinetic Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–37°C.

- Analysis : Quantify degradation products (e.g., dimethylamine, 2-ethyl-2-(hydroxymethyl)butanol) via LC-MS.

- Key Finding : Hydrolysis rates likely follow pseudo-first-order kinetics, with accelerated degradation under acidic or alkaline conditions due to nucleophilic attack on the carbamate carbonyl.

Contradiction Alert : Some carbamates show unexpected stability in polar aprotic solvents despite hydroxyl groups—this warrants solvent compatibility testing.

Q. What are the potential metabolic pathways of this compound in mammalian systems?

Based on structurally similar carbamates (e.g., Carisoprodol in ):

- Phase I Metabolism : Hydroxylation of the ethyl or methyl groups via cytochrome P450 enzymes.

- Phase II Metabolism : Glucuronidation of the hydroxyl group in the ester side chain.

- Experimental Design :

- Use hepatic microsomes or primary hepatocytes for in vitro studies.

- Identify metabolites using high-resolution MS and compare with databases (e.g., HMDB).

Critical Note : Species-specific differences in metabolism may explain discrepancies between rodent and human data.

Q. How can researchers resolve contradictions in reported toxicity profiles of carbamate esters?

Conflicting data often arise from variations in experimental design:

- Dose-Response Relationships : Ensure studies use comparable dosing regimens (acute vs. chronic).

- Model Systems : In vitro cytotoxicity assays (e.g., MTT) may not correlate with in vivo outcomes due to metabolic activation.

- Case Study : Carbamic acid butyl ester showed no carcinogenicity in mice, unlike its ethyl analog, highlighting the role of alkyl chain length in toxicity ().

Recommendation : Conduct OECD Guideline-compliant assays (e.g., Ames test, micronucleus assay) to standardize risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.